

solubility profile of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate in common solvents

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Compound of Interest

Compound Name: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Cat. No.: B1529569

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An In-depth Technical Guide to the Solubility Profile of **3-Ethynyl-3-hydroxyazetidine Trifluoroacetate**

Introduction

3-Ethynyl-3-hydroxyazetidine and its salt forms are emerging as valuable building blocks in medicinal chemistry. The rigid four-membered azetidine ring, combined with the reactive ethynyl group and the hydrophilic hydroxy moiety, offers a unique three-dimensional scaffold for designing novel therapeutic agents.^{[1][2]} The trifluoroacetate (TFA) salt form is common for such amine-containing compounds, often resulting from purification steps using trifluoroacetic acid in reversed-phase chromatography.^{[3][4]} Understanding the solubility profile of **3-Ethynyl-3-hydroxyazetidine trifluoroacetate** is a critical first step in its application, directly impacting formulation, bioavailability, and the design of subsequent synthetic transformations.^{[5][6]}

This guide provides a comprehensive analysis of the expected solubility of **3-Ethynyl-3-hydroxyazetidine trifluoroacetate** in a range of common laboratory solvents. We will delve into the physicochemical principles governing its solubility and present a robust, step-by-step protocol for experimental determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For **3-Ethynyl-3-hydroxyazetidine trifluoroacetate**, we can anticipate its behavior by dissecting its constituent parts: the azetidine core, the functional groups, and the trifluoroacetate counterion.

- The Azetidine Moiety: The parent azetidine is a polar, hydrophilic heterocycle.^[7] Its nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form (as in this salt), a hydrogen bond donor. This inherent polarity suggests good solubility in polar solvents.^[7]
- Functional Groups: The hydroxyl (-OH) and ethynyl (-C≡CH) groups contribute to the molecule's overall polarity and potential for hydrogen bonding. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents.
- Trifluoroacetate (TFA) Counterion: Trifluoroacetic acid is a strong acid, and its conjugate base, trifluoroacetate, is a highly polar anion.^[8] The presence of this counterion generally enhances aqueous solubility compared to the free base form of the amine.^{[3][9]} TFA salts are often readily soluble in polar organic solvents.^[10]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility Profile of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	High	The compound is a salt with multiple hydrogen bond donors and acceptors, promoting strong interactions with water molecules. [7] [8]
Methanol	High	Similar to water, methanol is a polar protic solvent capable of extensive hydrogen bonding.	
Ethanol	High	Slightly less polar than methanol, but still expected to be a very good solvent. [7]	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	A highly polar aprotic solvent, excellent at solvating cations and anions. [7]
N,N-Dimethylformamide (DMF)	High	Another highly polar aprotic solvent commonly used for a wide range of organic compounds.	
Acetonitrile (ACN)	Moderate	Less polar than DMSO and DMF; solubility may be lower but still significant.	
Acetone	Moderate	A moderately polar aprotic solvent;	

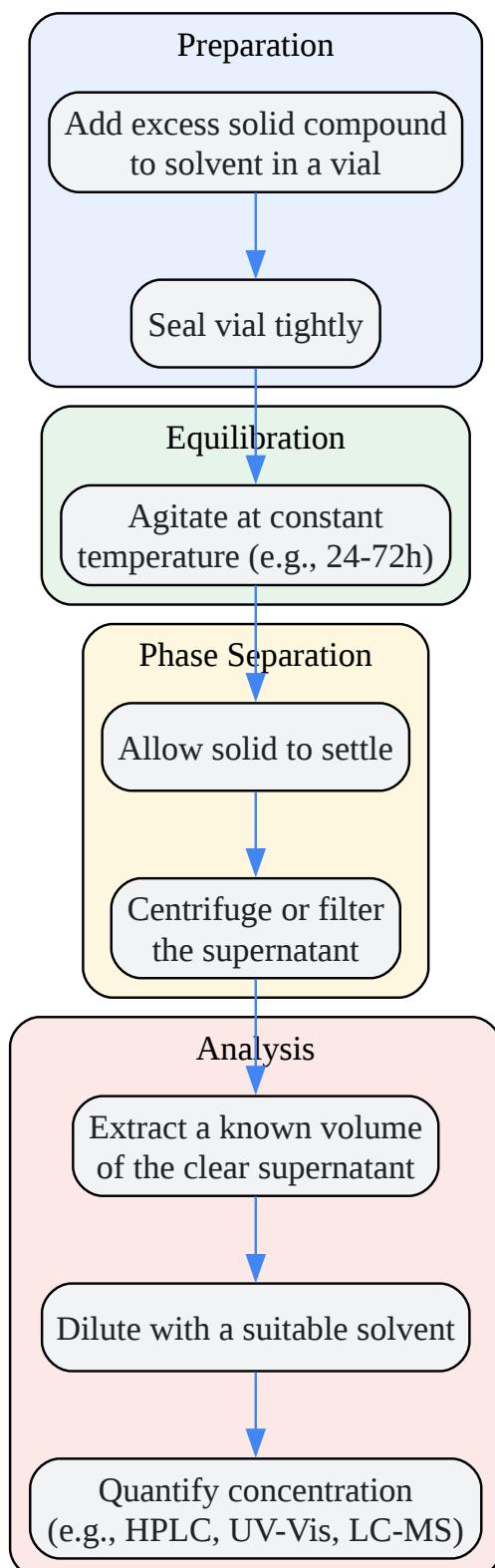
expected to be a reasonable solvent.[\[7\]](#)

Nonpolar	Toluene	Low to Insoluble	The significant polarity of the salt will likely lead to poor solvation in nonpolar aromatic solvents.
Hexanes	Low to Insoluble	As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the ionic and polar compound.	
Dichloromethane (DCM)	Low to Moderate	While considered relatively nonpolar, its ability to form weak hydrogen bonds may afford some level of solubility.	
Diethyl Ether	Low to Insoluble	A nonpolar aprotic solvent with limited ability to solvate ionic species.	

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[\[11\]](#)[\[12\]](#) This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[\[13\]](#)

Workflow for Thermodynamic Solubility Determination

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Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions

- Rationale: To ensure equilibrium is reached between the dissolved and undissolved states, an excess of the solid compound is required.
- Procedure:
 - Add an excess amount (e.g., 5-10 mg) of **3-Ethynyl-3-hydroxyazetidine trifluoroacetate** to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.
 - Seal the vials securely to prevent solvent evaporation.

2. Equilibration

- Rationale: Achieving thermodynamic equilibrium is time-dependent and requires consistent agitation and temperature control. A duration of 24 to 72 hours is typical to ensure the dissolution process has reached a steady state.
- Procedure:
 - Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period (e.g., 48 hours).

3. Phase Separation

- Rationale: It is critical to separate the saturated solution from the excess solid without altering the equilibrium. Centrifugation is often preferred over filtration to avoid potential adsorption of the compound onto the filter material.[\[13\]](#)
- Procedure:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

- Centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

4. Sample Analysis

- Rationale: Accurate quantification of the dissolved compound in the supernatant is necessary. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for this purpose.
- Procedure:
 - Carefully withdraw a precise aliquot of the clear supernatant from each vial, avoiding disturbance of the solid pellet.
 - Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve.
 - Analyze the diluted samples by a validated HPLC method to determine the concentration.
 - Calculate the solubility in units such as mg/mL or mol/L.

Conclusion

3-Ethynyl-3-hydroxyazetidine trifluoroacetate is predicted to be a highly polar compound with excellent solubility in polar protic and aprotic solvents, and limited solubility in nonpolar solvents. This profile makes it amenable to a wide range of aqueous and organic reaction conditions and formulation strategies. For definitive quantitative data, the detailed shake-flask protocol provided offers a robust and reliable methodology. Adherence to this self-validating system will ensure the generation of high-quality, trustworthy solubility data, which is foundational for all subsequent research and development efforts.

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